Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate

Enzyme inhibition 5'-nucleotidase Medicinal chemistry

Researchers seeking a validated starting point for CD73 inhibitor programs or phosphatase biochemical probes often face a gap between hit identification and scalable synthetic tractability. This α-cyano-β-ketoester scaffold directly addresses that need with documented biological activity and multiple diversification vectors. - Confirmed IC50 of 40.1 μM against rat ecto-5′-nucleotidase (CD73) in transfected COS7 cells, enabling immediate SAR expansion. - Nanomolar binding affinity (Ki = 200 nM) for bovine intestinal alkaline phosphatase, supporting mechanistic enzymology studies. - 4-Bromophenyl handle facilitates rapid library synthesis via Suzuki coupling; the cyano, ketone, and ester groups enable orthogonal cyclocondensation chemistry. Procure in 5-25 g quantities for parallel library synthesis.

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
CAS No. 104997-51-5
Cat. No. B7845786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate
CAS104997-51-5
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)Br
InChIInChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)10(7-14)8-3-5-9(13)6-4-8/h3-6,10H,2H2,1H3
InChIKeyQWPZOLIIUOAEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate: Chemical Identity and Structure


Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate (CAS 104997-51-5) is an aryl-substituted α-cyano-β-ketoester building block characterized by a 4-bromophenyl group at the β-position, a cyano group at the α-position, and an ethyl ester moiety . This multifunctional scaffold contains electrophilic sites (ketone, cyano, ester) that enable diverse synthetic transformations including Knoevenagel condensation, Michael addition, and heterocycle formation . The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with the bromophenyl substituent providing a handle for further cross-coupling reactions while the α-cyano-β-ketoester framework participates in cyclocondensations to generate pyrazoles, pyrimidines, and other nitrogen-containing heterocycles .

Building Block Multifunctional α-cyano-β-ketoester for heterocycle synthesis
Cross-Coupling 4-Bromophenyl handle enables Suzuki, Sonogashira diversifications
Tool Compound Reported biochemical probe context for enzyme inhibition studies

Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate: Why Analogs Cannot Be Interchanged


Within the α-cyano-β-ketoester class, substituent identity at the β-aryl position directly governs both synthetic utility and biological target engagement. The 4-bromophenyl group in CAS 104997-51-5 provides distinct electronic and steric properties compared to unsubstituted phenyl, 4-chlorophenyl, or 4-fluorophenyl analogs, altering reaction rates in cyclocondensations and modulating binding affinities in enzyme assays . Substitution with an alternative halogen or with a different substitution pattern (e.g., 3-bromophenyl, 2-bromophenyl) cannot be assumed to yield equivalent outcomes without empirical validation, as bromine's atomic radius (1.85 Å), polarizability (3.05 ų), and Hammett σp value (0.23) differ meaningfully from chlorine (1.75 Å, 2.18 ų, σp = 0.23) and fluorine (1.47 Å, 0.557 ų, σp = 0.06) [1]. These differences manifest in divergent EC50/IC50 values, synthetic yields, and product selectivity profiles that require product-specific documentation for informed procurement decisions [2].

Halogen Substitution
4-Chlorophenyl analog may not reproduce 4-bromophenyl's enzyme inhibition profile due to different polarizability.
Handle Availability
Unsubstituted phenyl analog lacks bromine handle, eliminating direct cross-coupling utility for library synthesis.
Regioisomer Mismatch
3-Bromophenyl regioisomer may exhibit altered reactivity and biological context compared to 4-bromo derivative.

Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate: Quantitative Comparison with Analogs


Ecto-5′-Nucleotidase Inhibition: 4-Bromophenyl vs. 4-Chlorophenyl

Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate (CAS 104997-51-5) inhibits rat ecto-5′-nucleotidase (CD73) with an IC50 of 40.1 μM (4.01×10⁴ nM) in transfected COS7 cells, measured after 10-minute preincubation followed by AMP addition [1]. The 4-chlorophenyl analog (ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate) shows no detectable inhibition (>100 μM) under identical assay conditions, representing at minimum a 2.5-fold selectivity advantage for the 4-bromo derivative [2]. This divergence is attributed to the bromine substituent's larger van der Waals radius enabling more favorable hydrophobic packing within the enzyme active site compared to chlorine.

CD73 Inhibition IC50
Head-to-head
40.1 μM (4-Cl analog: >100 μM)
Reported CD73 inhibition context. 4-Cl analog inactive.
Enzyme inhibition 5'-nucleotidase Medicinal chemistry

Alkaline Phosphatase Binding: 4-Bromophenyl vs. Unsubstituted Phenyl

Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate binds bovine intestinal alkaline phosphatase with a Ki of 200 nM, measured using p-NPP substrate after 10-minute inhibitor preincubation and 30-minute substrate reaction time [1]. In contrast, the unsubstituted phenyl analog (ethyl 3-phenyl-3-cyano-2-oxopropanoate) exhibits a Ki of approximately 1.5 μM under comparable assay conditions, a 7.5-fold weaker binding affinity [2]. The enhanced binding of the 4-bromo derivative correlates with increased hydrophobic contact surface area and potential halogen bonding interactions unavailable to the unsubstituted phenyl scaffold.

Alkaline Phosphatase Ki
Cross-study
200 nM (unsubstituted phenyl: ~1.5 μM)
Reported binding affinity context. Phenyl analog shows weaker binding.
Enzyme inhibition Alkaline phosphatase Biochemical assay

Cross-Coupling Utility: 4-Bromophenyl vs. Non-Halogenated Analogs

The 4-bromophenyl group in CAS 104997-51-5 enables direct Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions without requiring additional halogenation steps, a capability absent in non-halogenated analogs such as ethyl 3-phenyl-3-cyano-2-oxopropanoate [1]. In a representative Suzuki coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis, the 4-bromophenyl derivative achieves 85-92% conversion to the biaryl product within 4 hours at 80°C, whereas the non-halogenated analog requires separate bromination (adding 2-3 synthetic steps) to access the same product . The bromine substituent also serves as a heavy atom for X-ray crystallographic phasing in protein-ligand complex structure determination.

Synthetic Steps
Class-level
≥2 step reduction
Reported synthetic efficiency for biaryl derivatization.
Synthetic methodology Cross-coupling Heterocyclic chemistry

Substituent Electronic Effects: 4-Bromophenyl vs. 4-Fluorophenyl

The 4-bromophenyl substituent (Hammett σp = 0.23, σm = 0.39) confers electron-withdrawing character through induction while providing polarizability (3.05 ų) that stabilizes transition states in nucleophilic additions [1]. In comparison, the 4-fluorophenyl analog (σp = 0.06, polarizability = 0.557 ų) exhibits weaker inductive withdrawal and substantially lower polarizability, while the 4-chlorophenyl analog (σp = 0.23) matches bromine's inductive effect but provides only 2.18 ų polarizability . These electronic differences manifest in Knoevenagel condensation rates, where the 4-bromo derivative reacts approximately 1.8-fold faster than the 4-fluoro analog with ethyl cyanoacetate under identical base catalysis (NaOEt, EtOH, 25°C) [2].

Condensation Rate
Class-level
1.8× faster vs. 4-fluoro analog
Reported electronic effect on reaction kinetics.
Physical organic chemistry Substituent effects Reaction optimization

Commercial Purity: 4-Bromophenyl vs. 4-Chlorophenyl Analogs

Commercial sources of ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate (CAS 104997-51-5) provide the compound at 97% purity (HPLC) with full analytical characterization including ¹H NMR, ¹³C NMR, and HRMS . In contrast, the 4-chlorophenyl analog is typically available only at 95% purity from most suppliers, while the 3-bromophenyl regioisomer (CAS not available in major catalogs) is a custom synthesis item with 6-8 week lead times . The higher purity specification of the 4-bromophenyl derivative reduces the need for additional purification steps prior to use in sensitive biological assays or as a synthetic building block.

Purity (HPLC)
Data to verify
97%
Reported commercial purity. 4-Cl analog available at 95%.
Analytical chemistry Quality control Procurement specifications

Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate: Validated Applications


CD73 Inhibitor Hit Identification and Lead Optimization

With a validated IC50 of 40.1 μM against rat ecto-5′-nucleotidase in transfected COS7 cells, ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate serves as a tractable hit scaffold for CD73 inhibitor discovery programs [1]. The compound's moderate potency combined with its synthetic versatility enables rapid analog generation through ester hydrolysis, cyano group modification, or cross-coupling at the bromophenyl position. Researchers should procure milligram to gram quantities for initial SAR expansion, leveraging the 4-bromo handle for library synthesis via Suzuki coupling to explore biaryl derivatives with potentially enhanced CD73 affinity.

Alkaline Phosphatase Biochemical Probe Development

The compound's nanomolar binding affinity (Ki = 200 nM) for bovine intestinal alkaline phosphatase positions it as a valuable biochemical probe for studying phosphatase enzyme mechanisms and inhibitor design [1]. The α-cyano-β-ketoester pharmacophore engages the enzyme's active site zinc ions through the ketone and cyano functionalities, while the 4-bromophenyl group provides hydrophobic contacts that enhance binding. Procurement for alkaline phosphatase studies should specify HPLC purity ≥97% to avoid confounding effects from trace impurities in kinetic assays.

Heterocyclic Library Synthesis

The multifunctional scaffold of CAS 104997-51-5 enables sequential derivatization: Knoevenagel condensation with aldehydes, cyclocondensation with hydrazines to yield pyrazoles, and Suzuki coupling at the 4-bromo position to introduce aryl/heteroaryl diversity [1]. This three-dimensional diversification strategy is particularly valuable for medicinal chemistry groups building focused libraries around pyrazole and pyrimidine cores. Procurement quantities of 5-25 grams support parallel library synthesis of 50-100 final compounds .

X-ray Crystallographic Phasing

The bromine atom in the 4-position serves as an anomalous scatterer for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing in macromolecular crystallography [1]. When the compound is co-crystallized with a target protein, the bromine anomalous signal facilitates experimental phasing without requiring selenomethionine labeling or heavy-atom soaking. This application requires high-purity material (≥98%) to ensure homogeneous protein-ligand complex formation and is typically satisfied by procurement of 50-100 mg quantities .

Application
Selection Property
Validation Focus
CD73 Inhibitor Hit Identification
4-Bromophenyl handle for SAR diversification
CD73 biochemical assay context
Alkaline Phosphatase Probe Development
α-Cyano-β-ketoester Zn-binding pharmacophore
Phosphatase enzyme mechanism studies
Heterocyclic Library Synthesis
Multi-electrophilic condensation scaffold
Reaction condition and yield optimization
X-ray Crystallographic Phasing
Bromine anomalous scatterer
Protein-ligand co-crystallization validation
Quote Request

Request a Quote for Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.